2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Description

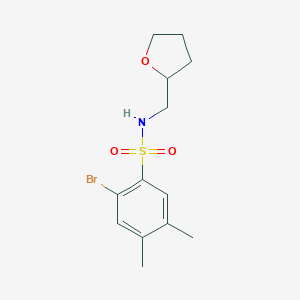

2-Bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine atom at the 2-position, methyl groups at the 4- and 5-positions of the benzene ring, and an N-substituted oxolan-2-ylmethyl group (tetrahydrofurfuryl moiety). This compound combines a sulfonamide pharmacophore with a brominated aromatic system and a heterocyclic ether substituent. The oxolan-2-ylmethyl group may influence solubility and metabolic stability due to its ether linkage and cyclic structure, as seen in related tetrahydrofurfuryl-containing compounds .

Properties

IUPAC Name |

2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3S/c1-9-6-12(14)13(7-10(9)2)19(16,17)15-8-11-4-3-5-18-11/h6-7,11,15H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCLDTVCIVDVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the bromination of 4,5-dimethylbenzenesulfonamide followed by the introduction of the oxolan-2-ylmethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the brominated intermediate with oxolan-2-ylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters.

Reduction Reactions: The sulfonamide group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

Substitution Reactions: Formation of azides, thiols, or ethers.

Oxidation Reactions: Formation of sulfonic acids or sulfonate esters.

Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may interfere with cellular processes by forming covalent bonds with target proteins or by disrupting key metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, comparisons are drawn to benzenesulfonamide derivatives with analogous substituents or functional groups.

Role of the Oxolan-2-ylmethyl Group

The tetrahydrofurfuryl (oxolan-2-ylmethyl) substituent is a key differentiator. In tetrahydrofurfuryl acrylate (CAS: 2399-48-6), this group contributes to moderate hydrophilicity and metabolic conversion to tetrahydrofurfuryl alcohol, a common metabolite . For the target compound, this moiety may enhance solubility in polar solvents compared to purely aliphatic substituents (e.g., butyryl/pentyl in 6d/6e) while retaining membrane permeability.

Structural and Physical Properties

A comparative analysis of molecular weights and substituents is summarized below:

Metabolic and Solubility Considerations

- The oxolan-2-ylmethyl group likely reduces phase I metabolism compared to methoxymethyl or linear alkyl chains, as cyclic ethers are less prone to oxidative degradation .

Biological Activity

2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with potential biological applications. Its molecular formula is C12H16BrNO3S, and it has been studied for its enzyme inhibition properties and potential therapeutic effects, particularly in antimicrobial and anticancer contexts.

The synthesis of this compound typically involves bromination of 4,5-dimethylbenzenesulfonamide followed by nucleophilic substitution with oxolan-2-ylmethanol. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide (DMF) under reflux conditions to ensure proper formation of the compound.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or proteins within biological systems. The bromine atom and sulfonamide group are critical for its reactivity and binding affinity. It may function as an enzyme inhibitor by forming covalent bonds with target proteins, thereby disrupting key metabolic pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance, studies have shown that related sulfonamides can inhibit protein tyrosine phosphatases (PTPs), which are crucial in various signaling pathways. The IC50 values for these compounds can range significantly, indicating varying degrees of potency against specific targets .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Sulfonamides are generally known for their antibacterial effects due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial growth. Preliminary studies suggest that this compound may exhibit similar activities, although specific data on its efficacy against various pathogens is limited.

Anticancer Potential

There is emerging interest in the anticancer potential of sulfonamide derivatives. Some studies have suggested that modifications in the sulfonamide structure can enhance cytotoxicity against cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation due to the structural characteristics that may confer unique biological properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 4-bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide | Structure | Moderate PTP inhibition | 10 |

| 2-chloro-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | Structure | Low antibacterial activity | N/A |

| N-(oxolan-2-ylmethyl)benzenesulfonamide | Structure | Minimal enzyme inhibition | N/A |

This table illustrates how variations in chemical structure can influence biological activity and potency.

Case Studies

- Enzyme Interaction Studies : A study demonstrated the interaction of a related compound with human serum albumin (HSA), revealing insights into pharmacokinetics that could be applicable to this compound. The binding affinity was characterized using spectroscopic methods, indicating potential for therapeutic applications .

- Antimicrobial Efficacy : In vitro studies on similar sulfonamides have shown promising results against various bacterial strains, suggesting that this compound could be evaluated for its antimicrobial properties in future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.